
3-Hydroxynaphthalene-1,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalene-1,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the sulfonation of 3-hydroxynaphthalene using sulfuric acid or oleum, followed by the introduction of sulfonic acid groups at the 1 and 7 positions. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced separation techniques, such as crystallization and filtration, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthols.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
3-Hydroxynaphthalene-1,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxynaphthalene-2,7-disulfonic acid
- 7-Hydroxynaphthalene-1,3-disulfonic acid
- 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid
Uniqueness
3-Hydroxynaphthalene-1,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
114040-38-9 |
|---|---|
Formule moléculaire |
C10H8O7S2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-7-3-6-1-2-8(18(12,13)14)5-9(6)10(4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
Clé InChI |
JGNJDXHWSLCXIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14296575.png)

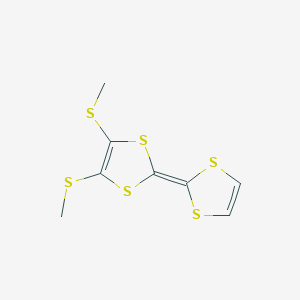

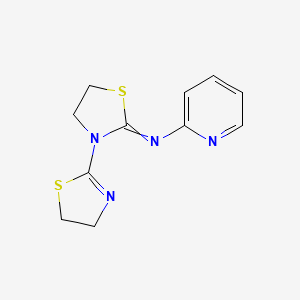
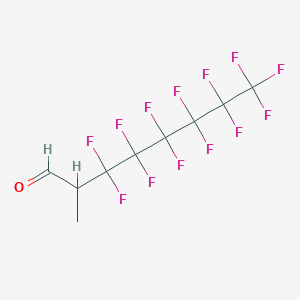
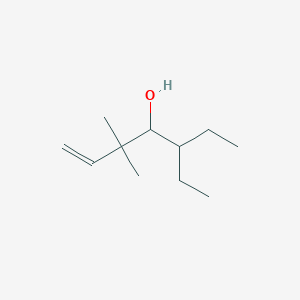

![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
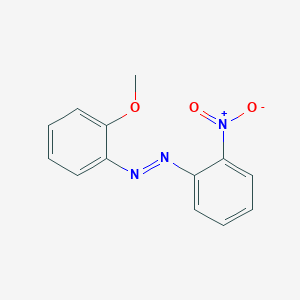
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
